Methyl 4-(6-methyl-2-phenylquinoline-4-amido)benzoate
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Overview
Description
Methyl 4-(6-methyl-2-phenylquinoline-4-amido)benzoate is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(6-methyl-2-phenylquinoline-4-amido)benzoate typically involves multi-step organic reactions. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts. The reaction conditions often include refluxing in solvents like ethanol or acetic acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like column chromatography can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, converting the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur on the aromatic rings, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using nitric acid and sulfuric acid.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Nitro or halogenated quinoline derivatives.
Scientific Research Applications
Methyl 4-(6-methyl-2-phenylquinoline-4-amido)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of Methyl 4-(6-methyl-2-phenylquinoline-4-amido)benzoate involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The quinoline moiety is known to intercalate with DNA, potentially inhibiting DNA replication and transcription, which is crucial for its anticancer activity. The compound may also disrupt microbial cell membranes, leading to its antimicrobial effects.
Comparison with Similar Compounds
Quinoline: A simpler structure with similar biological activities.
Isoquinoline: Another nitrogen-containing heterocycle with comparable properties.
Quinazoline: Known for its use in anticancer drugs.
Uniqueness: Methyl 4-(6-methyl-2-phenylquinoline-4-amido)benzoate stands out due to its specific substitution pattern, which can enhance its binding affinity and specificity towards certain biological targets. This makes it a valuable compound for developing targeted therapies and studying complex biological processes.
Properties
Molecular Formula |
C25H20N2O3 |
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Molecular Weight |
396.4 g/mol |
IUPAC Name |
methyl 4-[(6-methyl-2-phenylquinoline-4-carbonyl)amino]benzoate |
InChI |
InChI=1S/C25H20N2O3/c1-16-8-13-22-20(14-16)21(15-23(27-22)17-6-4-3-5-7-17)24(28)26-19-11-9-18(10-12-19)25(29)30-2/h3-15H,1-2H3,(H,26,28) |
InChI Key |
UZNZQKMENDTABZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)NC3=CC=C(C=C3)C(=O)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
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